molecular formula C9H7ClOS B180160 (3-Chloro-1-benzothien-2-yl)methanol CAS No. 124168-55-4

(3-Chloro-1-benzothien-2-yl)methanol

Cat. No. B180160
M. Wt: 198.67 g/mol
InChI Key: CPGKUHFGNJQXKY-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

A solution of triphenylphosphine (1.74 g, 6.62 mmol) in dry CH2Cl2 (6 mL) was added dropwise to a stirred solution of carbon tetrabromide (2.20 g, 6.62 mmol) and (3-chloro-1-benzothien-2-yl)methanol (0.94 g, 4.73 mmol) in dry CH2Cl2 (35 mL) at 0° C. under N2. The reaction was allowed to warm to room temperature and was stirred for 4 h then concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 40×160 nm, 0-25% EtOAc in hexanes gradient) to afford 2-(bromomethyl)-3-chloro-1-benzothiophene. Rf=0.93 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3): δ 7.81 (dd, J=1.3, 7-1 Hz, 1H); 7.78 (dd, J=1.2, 7.2 Hz, 1H); 7.47-7.41 (m, 2H); 4.81 (s, 2H).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)Br.[Cl:25][C:26]1[C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=2[S:28][C:27]=1CO>C(Cl)Cl>[Br:24][CH2:20][C:27]1[S:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=2[C:26]=1[Cl:25]

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0.94 g
Type
reactant
Smiles
ClC1=C(SC2=C1C=CC=C2)CO
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 40×160 nm, 0-25% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC=1SC2=C(C1Cl)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.